8-Ethoxy-6(2H)-isoquinolinone
Description
Structural Significance and Research Interest in the Isoquinolinone Scaffold
The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. alfa-chemistry.comalfa-chemistry.com This versatility has made isoquinoline (B145761) and its derivatives, including isoquinolinones, a focal point of extensive research. The structural rigidity and the ability to be functionalized at various positions allow for the creation of diverse molecular libraries with a wide range of pharmacological activities.
Researchers have demonstrated that the isoquinolinone core is present in numerous natural products and synthetic compounds with significant biological properties. These properties include potential anticancer, antimicrobial, and anti-inflammatory activities. umich.edusioc-journal.cn The development of novel synthetic methods to construct and modify the isoquinolinone skeleton remains an active area of organic chemistry research. alfa-chemistry.comresearchgate.net
Overview of the Ethoxy-Substituted Isoquinolinone Motif in Contemporary Chemical Research
The presence of an ethoxy group (-OCH2CH3) on the isoquinolinone scaffold, as seen in 8-Ethoxy-6(2H)-isoquinolinone, is a key feature that can significantly influence the molecule's properties. Alkoxy groups, such as ethoxy and methoxy (B1213986) groups, are known to modulate the electronic and steric characteristics of a molecule. This can, in turn, affect its reactivity, solubility, and biological activity.
Research on various ethoxy-substituted isoquinolines and isoquinolinones has highlighted their potential in different therapeutic areas. For instance, some ethoxy-substituted isoquinoline derivatives have been investigated for their cardiovascular effects. mdpi.com The position of the ethoxy group on the isoquinoline ring is crucial in determining its specific biological effects. Studies on related compounds have shown that even a minor change in the position of an alkoxy substituent can lead to significant differences in biological activity. While direct research on the biological role of the 8-ethoxy substitution in the 6(2H)-isoquinolinone system is not extensively documented, the established importance of ethoxy groups in other isoquinoline derivatives suggests that this compound could be a molecule of interest for further investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-ethoxyisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11-6-9(13)5-8-3-4-12-7-10(8)11/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQQYONECWWVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=NC=CC2=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452987 | |
| Record name | 8-Ethoxy-6(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162615-16-9 | |
| Record name | 8-Ethoxy-6(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Ethoxy 6 2h Isoquinolinone and Its Analogues
Classical Approaches to the 6(2H)-Isoquinolinone Core
Traditional methods for isoquinoline (B145761) synthesis have laid the groundwork for accessing the 6(2H)-isoquinolinone scaffold. These reactions, while foundational, often require specific starting materials and harsh conditions.
Application of Bischler-Napieralski Reactions in Isoquinoline Construction
The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to form isoquinolines. wikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates, typically in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com
Two primary mechanisms have been proposed: one proceeding through a dichlorophosphoryl imine-ester intermediate and the other involving a nitrilium ion intermediate. wikipedia.org The reaction conditions can influence which pathway is favored. wikipedia.org While widely used for the synthesis of isoquinoline derivatives, the direct application to form the 6(2H)-isoquinolinone core from simple precursors is less common and often requires multi-step sequences. researchgate.netconicet.gov.ar
Pictet-Spengler Condensations in Isoquinoline Synthesis
The Pictet-Spengler reaction provides another classical route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction is typically catalyzed by a Brønsted or Lewis acid and can be considered a special case of the Mannich reaction. wikipedia.orgbeilstein-journals.org The driving force is the formation of an electrophilic iminium ion that undergoes intramolecular cyclization. wikipedia.org
The reaction conditions are generally milder for electron-rich aromatic rings like indoles, while less nucleophilic rings such as a phenyl group often require higher temperatures and stronger acids. wikipedia.org Solid-phase synthesis has successfully employed the Pictet-Spengler reaction for creating libraries of isoquinoline derivatives. nih.gov Similar to the Bischler-Napieralski reaction, the direct synthesis of the 6(2H)-isoquinolinone core via a Pictet-Spengler condensation is not straightforward and typically serves as a key step in a more extensive synthetic sequence. uj.edu.pl
Intramolecular Cyclization Strategies for 2H-Isoquinolin-3-ones
Intramolecular cyclization offers a direct approach to isoquinolinone scaffolds. For instance, 2-acylphenylacetonitriles can undergo intramolecular cyclization under strongly acidic conditions to yield 1-substituted 2H-isoquinolin-3-ones in excellent yields. researchgate.netresearchgate.net This method provides a convenient one-pot synthesis of these compounds. researchgate.net Another strategy involves the visible-light-induced, metal-free photocatalytic intramolecular cyclization of specific substrates to produce 3-position substituted 3,4-dihydroisoquinolin-1(2H)-ones. rsc.org Furthermore, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines and isoquinoline N-oxides. semanticscholar.org
Regioselective Synthesis of Substituted Isoquinolinones via Gabriel-Coleman Rearrangement
The Gabriel-Coleman rearrangement is a powerful tool for the regioselective synthesis of substituted isoquinolines. This reaction involves the treatment of a phthalimido ester or a saccharin (B28170) derivative with a strong base, such as an alkoxide, to induce a ring expansion, forming a substituted isoquinoline. wikipedia.orgslideshare.net A key requirement for this rearrangement is the presence of an enolizable hydrogen on the group attached to the nitrogen atom, which is necessary for the formation of a carbanion that initiates the ring closure. wikipedia.orgsemanticscholar.org This method has been utilized to produce intermediates for potential anti-inflammatory agents. wikipedia.org For instance, N-phthalimidoglycine ethyl ester has been used to synthesize 4-hydroxyisoquinoline (B107231) with a high yield. wikipedia.org However, the regioselectivity can be dictated by the electronic nature of the substituents on the aromatic ring. google.com
Modern Synthetic Strategies for 8-Ethoxy-6(2H)-isoquinolinone Derivatives
Contemporary synthetic methods have focused on developing more efficient and selective routes to functionalized isoquinolinones, including the this compound scaffold.
Transition Metal-Catalyzed C-H Activation and Annulation Reactions
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of isoquinolinones. sioc-journal.cn This approach avoids the need for pre-functionalized starting materials, a common requirement in classical methods. researchgate.net Palladium, rhodium, and ruthenium are frequently used catalysts for these transformations. mdpi.com
Specifically, palladium-catalyzed C-H activation/annulation between N-methoxybenzamide and 2,3-allenoic acid esters provides access to a range of hydroisoquinolinones. mdpi.com Rhodium(III)-catalyzed C-H activation and annulation of N-(pivaloyloxy)benzamides with 1,3-diynes has been shown to be a highly selective method for synthesizing bis-isoquinolones. researchgate.net These modern methods offer significant advantages in terms of efficiency and the ability to introduce diverse functional groups into the isoquinolinone core. nih.gov
A recent development for the direct synthesis of 6(2H)-isoquinolinones involves a Brønsted acid-catalyzed two-component reaction of 2-alkynyl-4-hydroxybenzaldehydes and primary amines. This method proceeds via a tandem condensation and cycloisomerization, constructing two C-N bonds in a single step and tolerating a variety of functional groups on the amine component. rsc.org A gram-scale synthesis using this method has been demonstrated, highlighting its practical utility. rsc.org
Rhodium-Catalyzed Coupling/Cyclization Cascade Methodologies for Isoquinolinols and Related Structures
Rhodium-catalyzed reactions have emerged as powerful tools for the synthesis of isoquinolines and their derivatives through C-H activation and annulation pathways. organic-chemistry.org These methods often utilize a directing group to guide the metal catalyst to a specific C-H bond for activation, followed by coupling with a partner such as an alkyne or an alkene equivalent.
A notable strategy involves the Rh(III)-catalyzed C-H activation/annulation of benzamides. For instance, the use of vinyl acetate (B1210297) as a convenient acetylene (B1199291) equivalent allows for the synthesis of various 3,4-unsubstituted isoquinolones. organic-chemistry.org Similarly, rhodium catalysis can facilitate the annulation of primary benzamides with diazo compounds to yield isoquinolinones in a redox-neutral manner. organic-chemistry.org Other approaches have successfully employed allyl carbonates as a versatile C2 synthon in a rapid and efficient cascade C-H activation/cyclization process. rsc.org
The versatility of rhodium catalysis is further demonstrated in the synthesis of isoquinolines from aryl ketone O-acyloxime derivatives and internal alkynes. nih.gov This transformation proceeds through a redox-neutral sequence involving ortho-rhodation and subsequent C-N bond formation, where the N-O bond of the oxime acts as an internal oxidant to sustain the catalytic cycle. nih.gov Furthermore, vinyl selenones have been used as effective acetylene surrogates in Rh-catalyzed annulative couplings, providing 3,4-nonsubstituted isoquinolines under mild conditions. organic-chemistry.org This method is advantageous as the selenium byproduct can be recovered and recycled. organic-chemistry.org
| Catalyst System | Coupling Partner | Key Features | Reference |
|---|---|---|---|
| Rh(III) | Vinyl Acetate | Acts as an acetylene equivalent for 3,4-unsubstituted isoquinolones. | organic-chemistry.org |
| Rh(III) | Allyl Carbonates | Versatile C2 synthon in a rapid cascade C-H activation/cyclization. | rsc.org |
| [Cp*RhCl2]2/NaOAc | Internal Alkynes | Redox-neutral synthesis from aryl ketone O-acyloximes. | nih.gov |
| Rh(III) | Vinyl Selenone | Mild synthesis of 3,4-unsubstituted isoquinolines with recyclable selenium byproduct. | organic-chemistry.org |
Palladium-Catalyzed Cross-Coupling in Isoquinolinedione Synthesis
Palladium catalysis is instrumental in the synthesis of isoquinolinediones, often through cascade reactions involving C-H activation or cross-coupling steps. These methods provide access to complex, functionalized heterocyclic systems.
One approach involves a palladium-catalyzed tandem cyclization of alkene-tethered aryl iodides with o-bromobenzoic acids. acs.org This protocol achieves the insertion of an aromatic ring via C(sp²)-Br bond cleavage and decarboxylation, assembling various dibenzoisoquinolinediones. acs.org Another strategy reports the selective and efficient synthesis of isoquinoline-1,3(2H,4H)-dione derivatives through a palladium-catalyzed carbonylation process, where chemoselectivity is controlled by fine-tuning the catalytic system. researchgate.net
The synthesis of functionalized isoquinolinediones can also be achieved through the palladium-catalyzed tandem cyclization of acryloylbenzamides with epoxides. researchgate.net This method has been extended to the synthesis of 4,4-disubstituted isoquinolinediones through various mechanisms, including radical-initiated addition-cyclization. rsc.org Furthermore, a palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters has been developed, affording various substituted 3,4-dihydroisoquinolin-1(2H)-ones with good yields and high regioselectivity. mdpi.com
| Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|
| Domino Heck/C-H Activation/Decarboxylation | Alkene-tethered aryl iodides, o-bromobenzoic acids | Fused Isoquinolinediones | acs.org |
| Carbonylative Synthesis | Amines, Aryl bromides, CO | Isoquinoline-1,3(2H,4H)-diones | researchgate.net |
| Tandem Cyclization | Acryloylbenzamides, Epoxides | Functionalized Isoquinolinediones | researchgate.net |
| C-H Activation/Annulation | N-methoxybenzamides, 2,3-allenoic acid esters | 3,4-dihydroisoquinolin-1(2H)-ones | mdpi.com |
Cobalt-Catalyzed C-H Activation in Isoquinolone Synthesis
The use of earth-abundant and inexpensive cobalt catalysts for C-H activation/annulation reactions represents a significant advancement in sustainable chemistry. These methods provide an efficient and practical route to medicinally valuable isoquinolone derivatives.
A cobalt(III)-catalyzed C-H activation/cyclization of benzimidates with vinylene carbonate has been developed to produce 3,4-unsubstituted isoquinolone derivatives in moderate to good yields. rsc.org This strategy is valued for its use of an inexpensive catalyst and its operational simplicity. rsc.org Another innovative approach utilizes a traceless directing group, 2-(hydroxymethyl)pyridine, for the Cp*-free cobalt-catalyzed C-H activation/annulation reaction. acs.org A key feature of this method is that the directing group can be removed in situ during the catalytic process. acs.org
Cobalt catalysis has also been successfully applied to the C-H activation/annulation of benzamides with fluorine-containing alkynes. acs.org This reaction proceeds smoothly to give both 3- and 4-fluoroalkylated isoquinolinones with good regioselectivity. acs.org Furthermore, cobaltaelectrocatalysis has been employed for the resource-economical synthesis of isoquinolones, where anodic oxidation obviates the need for stoichiometric chemical oxidants, thus reducing waste and cost. nih.gov
Multicomponent Reaction Protocols for Isoquinolinone Frameworks
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach aligns with the principles of green chemistry due to its atom economy, operational simplicity, and time efficiency. nih.govbeilstein-journals.org
A novel synthetic route for imidazopyridine-fused isoquinolinones begins with a Groebke–Blackburn–Bienaymé (GBB) reaction, which is a three-component reaction. nih.govbeilstein-journals.orgnih.govbeilstein-archives.org This initial step is followed by N-acylation, an intramolecular Diels-Alder (IMDA) reaction, and dehydrative re-aromatization to yield the final fused heterocyclic scaffold. beilstein-journals.orgnih.govbeilstein-archives.org Computational studies have shown that substituent positions on the reacting moieties have a direct electronic impact on the IMDA reaction step. beilstein-journals.org
The Ugi four-component reaction (Ugi-4CR) is another prominent MCR used in the synthesis of diverse heterocyclic molecules, including isoquinolinone derivatives. researchgate.net For example, an Ugi-mediated multicomponent synthesis was used to produce benzimidazole-isoquinolinone derivatives, which were screened for potential biological activity. mdpi.com Similarly, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne has been developed to synthesize N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org
Nucleophilic Aromatic Substitution Routes to Substituted 1-(2H)-Isoquinolinones
Nucleophilic aromatic substitution (SNAr) provides a classical yet effective pathway for the synthesis of isoquinolones. This method typically involves the reaction of an activated aryl halide with a nucleophile.
An efficient, two-step synthesis of 1-(2H)-isoquinolones involves the SNAr reaction of 2-halobenzonitriles with ketone enolates, promoted by a strong base like potassium tert-butoxide (KOtBu). organic-chemistry.orgacs.orgacs.org This is followed by a copper(II) acetate-catalyzed intramolecular cyclization under mild conditions. organic-chemistry.orgacs.org The reaction tolerates various functional groups, although electron-donating groups on the ketone generally improve yields, while steric hindrance can reduce efficiency. organic-chemistry.org Toluene is often the optimal solvent, and 2-bromobenzonitriles tend to give the best performance among the halo-substrates. organic-chemistry.org In isoquinoline systems, SNAr reactions generally occur fastest at the C-1 position. baranlab.org
Photochemical Cyclization Pathways for Isoquinolinone Formation
Photochemical reactions offer unique pathways for the formation of complex molecular architectures under mild conditions, often proceeding through radical intermediates. Visible-light-induced nitrogen-centered radicals (NCRs) have been harnessed to construct N-heterocycles like isoquinolinones. organic-chemistry.org
A controlled radical cyclization cascade has been reported for the synthesis of substituted isoquinoline-1,3,4(2H)-triones from o-alkynylated benzamides. organic-chemistry.orgbohrium.comacs.org This process uses a metal-free photoredox catalyst to generate an amidyl N-centered radical, which then undergoes addition to the C-C triple bond. organic-chemistry.orgbohrium.comacs.org The reaction conditions can be tuned to control the cyclization cascade, leading to different products. For instance, a time-tunable synthesis of 3-hydroxyisoindolin-1-ones and phthalimides from the same starting materials can also be achieved. bohrium.comacs.org Inexpensive aromatic ketones have also been employed as photocatalysts in a decarboxylative radical addition/cyclization strategy to synthesize imidazo-isoquinolinone derivatives. nih.gov
Enantioselective and Stereoselective Syntheses of Isoquinoline Alkaloids and Isoquinolinones
The development of enantioselective and stereoselective methods is crucial for synthesizing chiral isoquinolinone derivatives and related alkaloids, as the biological activity of these molecules is often dependent on their specific stereochemistry.
Palladium-catalyzed enantioselective C-H aminocarbonylation has been developed for the synthesis of chiral isoquinolinones. nih.govacs.orgacs.org Using a commercially available chiral ligand such as L-pyroglutamic acid, this desymmetrization approach affords isoquinolinones with good yields and high enantioselectivities. nih.govacs.orgacs.org Another palladium-catalyzed method involves the enantioselective intramolecular carbonylative Heck reaction using formate (B1220265) esters as a CO source to construct isoquinolinone skeletons bearing an all-carbon quaternary stereocenter. rsc.org
Cobalt catalysis has also been employed for the atroposelective synthesis of C-N axially chiral isoquinolinones. researchgate.net This enantioselective C-H activation and annulation process uses a chiral salicyl-oxazoline (Salox) ligand and proceeds under mild conditions to produce isoquinolinones with excellent yield and enantioselectivity. researchgate.net The stereoselective synthesis of naphthylisoquinoline alkaloids, which are structurally related to isoquinolinones, often relies on the stereocontrolled construction of the biaryl axis and the isoquinoline framework itself. researchgate.netacs.org Traditional methods like the Pictet-Spengler and Bischler-Napieralski syntheses have been adapted for stereocontrol, often by using chiral auxiliaries or chiral reducing agents. clockss.orgacs.org
| Catalyst/Method | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Palladium/L-pyroglutamic acid | Enantioselective C-H Aminocarbonylation | Desymmetrization to form chiral isoquinolinones. | nih.govacs.orgacs.org |
| Palladium/(R)-SEGPHOS | Enantioselective Carbonylative Heck Reaction | Construction of all-carbon quaternary stereocenters. | rsc.org |
| Cobalt/Chiral Salox Ligand | Atroposelective C-H Activation/Annulation | Synthesis of C-N axially chiral isoquinolinones. | researchgate.net |
| Chiral Auxiliaries/Reducing Agents | Pictet-Spengler/Bischler-Napieralski | Stereoselective synthesis of tetrahydroisoquinoline precursors. | clockss.orgacs.org |
Strategic Incorporation of the 8-Ethoxy Moiety into Isoquinolinone Structures
The introduction of an ethoxy group at the C8 position of the 6(2H)-isoquinolinone scaffold is a key synthetic challenge that can be addressed through several strategic approaches. These methodologies can be broadly categorized into: (i) late-stage functionalization of a pre-formed isoquinolinone core, specifically through etherification of an 8-hydroxy precursor; (ii) convergent strategies where the ethoxy-substituted benzene (B151609) ring is assembled with the heterocyclic portion; and (iii) modern transition-metal-catalyzed C-H activation methods for direct functionalization.
Step 1: Synthesis of the 8-Hydroxy-6(2H)-isoquinolinone Precursor
The necessary precursor, 8-hydroxy-6(2H)-isoquinolinone, can be synthesized efficiently via a Brønsted acid-catalyzed tandem condensation and cycloisomerization reaction. This method involves reacting a 2-alkynyl-4-hydroxybenzaldehyde with a primary amine. nih.gov The reaction proceeds in a one-pot manner, constructing two C-N bonds and affording the hydroxylated isoquinolinone core in good to excellent yields. nih.gov The presence of the hydroxyl group at the C8 position is crucial for the subsequent etherification step.
Step 2: O-Ethylation Reaction
The Williamson ether synthesis is a robust and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.com In this context, the 8-hydroxyisoquinolinone is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This intermediate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent, such as bromoethane (B45996) or ethyl iodide, to yield the final this compound product. wikipedia.orgmasterorganicchemistry.com While direct literature for this specific transformation on 8-hydroxy-6(2H)-isoquinolinone is sparse, the alkylation of analogous hydroxyisoquinolinones is well-documented. For instance, 5-hydroxyisoquinolinone has been selectively O-alkylated at the phenolic position using sodium hydride (NaH) as the base and an alkyl bromide in dimethylformamide (DMF). nih.gov
The reaction conditions for this strategic approach are summarized in the table below.
Table 1: Representative Conditions for Late-Stage Ethoxylation Strategy Note: Conditions for Step 2 are based on analogous and well-established Williamson ether synthesis protocols.
| Step | Reaction | Key Reagents & Catalysts | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| 1 | Precursor Synthesis | 2-alkynyl-4-hydroxybenzaldehyde, Primary Amine, Trifluoroacetic acid (CF₃COOH), MgSO₄ | Toluene | 80 | 91 (for parent) | nih.gov |
| 2 | Ethoxylation | 8-Hydroxyisoquinolinone, Base (e.g., NaH, K₂CO₃, Cs₂CO₃), Ethylating Agent (e.g., C₂H₅Br, C₂H₅I) | DMF, Acetonitrile | 25 - 100 | 50 - 95 (general) | wikipedia.orgmasterorganicchemistry.comnih.gov |
An alternative to late-stage functionalization is a convergent approach where the isoquinolinone core is constructed from building blocks that already contain the requisite 8-ethoxy moiety. This strategy avoids potential issues with chemoselectivity in the final etherification step. Several cyclization methods can be adapted for this purpose.
One prominent method is the condensation of an l-oxo-l,2,3,4-tetrahydroisoquinoline with a homophthalic acid anhydride (B1165640). scispace.com In this scenario, a starting material such as 6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydroisoquinoline is reacted with a homophthalic acid anhydride to produce methoxy-substituted 8-oxoberbines, which contain the isoquinolinone core. scispace.com By analogy, employing an 8-ethoxy-1-oxo-1,2,3,4-tetrahydroisoquinoline as the starting material would directly lead to the desired 8-ethoxy-substituted final product.
Another powerful technique is transition-metal-catalyzed annulation. For example, palladium-catalyzed C–H activation and annulation of N-methoxybenzamides with allenes has been shown to produce 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com A hypothetical starting material like N-methoxy-3-ethoxybenzamide could foreseeably undergo cyclization to incorporate the ethoxy group at the desired C8 position of the resulting isoquinolinone.
The following table outlines representative conditions for a convergent synthesis, based on the condensation of a methoxy-substituted analogue.
Table 2: Representative Conditions for Convergent Synthesis Strategy Note: These conditions are for the synthesis of a related methoxy-substituted dibenzo[a,g]isoquinolin-8-one.
| Starting Materials | Key Reagents & Catalysts | Solvent | Conditions | Product Type | Yield (%) | Reference |
| 6,7-Dimethoxy-1-oxo-1,2,3,4-tetrahydroisoquinoline, Homophthalic acid anhydride | N/A | N/A | Condensation, Ether Cleavage, Acetylation | Methoxy- and Acetoxy-8-oxoberbines | 55-70 | scispace.com |
| N-methoxybenzamide, 2,3-Allenoic acid ester | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | Toluene | 85 °C, 4 h | 3,4-Dihydroisoquinolin-1(2H)-one | 53-87 | mdpi.com |
Modern synthetic organic chemistry offers powerful tools for the direct functionalization of otherwise unreactive C-H bonds. Transition-metal catalysis, particularly with rhodium(III) and palladium(II), has enabled the highly regioselective modification of the isoquinolone scaffold.
Research has demonstrated that the C8 position of the isoquinolone ring is particularly susceptible to C-H activation, often directed by the endocyclic amide oxygen. researchgate.net While direct C-H ethoxylation at C8 remains an area for development, numerous related C-H functionalizations have been achieved with high selectivity, establishing a strong proof-of-concept for this strategic approach. For example, rhodium(III)-catalyzed C8-alkenylation of N-protected isoquinolones with partners like maleimides and methoxyallene (B81269) has been reported with excellent regioselectivity and yields. researchgate.netchemrxiv.org Similarly, palladium-catalyzed C8-arylation of quinoline (B57606) N-oxides highlights the feasibility of targeting the C8 position with transition metals. nih.govacs.org
The development of a direct C8-ethoxylation protocol would represent a highly atom-economical and efficient method for accessing this compound and its analogues. The existing literature on C8 C-H activation provides a strong foundation for future research in this area.
Table 3: Conditions for Direct C-H Functionalization at the C8 Position of Isoquinolones (Analogous Reactions)
| Reaction Type | Catalyst System | Coupling Partner | Solvent | Conditions | Yield (%) | Reference |
| C8-Alkenylation | [RhCpCl₂]₂, AgSbF₆ | Maleimides | 1,2-Dichloroethane (DCE) | 80 °C | up to 92 | researchgate.net |
| C8-Alkenylation | [RhCpCl₂]₂, AgSbF₆ | Methoxyallene | Dioxane | 100 °C, 24h | up to 90 | chemrxiv.org |
| C8-Arylation (on Quinoline N-Oxide) | Pd(OAc)₂, Ligand (e.g., P(tBu)₃HBF₄) | Iodoarenes | Acetic Acid | 120 °C | up to 96 | nih.govacs.org |
Chemical Reactivity and Transformations of 8 Ethoxy 6 2h Isoquinolinone and Its Derivatives
Electrophilic Substitution Patterns of the Isoquinolinone Ring System
The isoquinoline (B145761) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, demonstrates a distinct pattern of electrophilic substitution. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic attack, making the benzene ring the preferred site for substitution. researchgate.netuomustansiriyah.edu.iqquimicaorganica.org In isoquinoline itself, electrophilic substitution reactions predominantly occur at the 5- and 8-positions. researchgate.netuomustansiriyah.edu.iqquimicaorganica.org This regioselectivity is attributed to the greater stability of the cationic intermediate formed during the reaction. quimicaorganica.org
For instance, the nitration of isoquinoline with a mixture of fuming nitric acid and concentrated sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. uomustansiriyah.edu.iq Similarly, sulfonation of isoquinoline results in the formation of isoquinoline-5-sulfonic acid. uomustansiriyah.edu.iq The reactivity of the neutral isoquinoline molecule towards electrophiles follows the order: 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org
Nucleophilic Reactions Involving 6(2H)-Isoquinolinone Derivatives
In contrast to electrophilic substitution, nucleophilic reactions on the isoquinoline ring system preferentially occur on the electron-deficient heterocyclic ring, primarily at the 1-position. researchgate.netshahucollegelatur.org.in This is exemplified by the Chichibabin amination, where isoquinoline reacts with sodium amide in liquid ammonia (B1221849) to produce 1-aminoisoquinoline. shahucollegelatur.org.in
For 6(2H)-isoquinolinone derivatives, the lactam functionality introduces additional sites for nucleophilic attack. The carbonyl group can be targeted by nucleophiles, and the nitrogen atom can also participate in reactions. For example, 6-isoquinolinol can act as a nucleophile in the presence of highly active electrophilic reagents, leading to C-N bond formation and subsequent isomerization to a 6(2H)-isoquinolinone derivative. rsc.orgrsc.org
The reactivity of isoquinolinone derivatives in nucleophilic substitution is also influenced by the substituents present on the ring. For instance, in heptafluoroisoquinoline, oxygen nucleophiles have been observed to attack the 1-position. dur.ac.uk The nature of the nucleophile and the reaction conditions play a crucial role in determining the outcome of the reaction.
Oxidative and Reductive Transformations of Ethoxy-Substituted Isoquinolinones
The isoquinolinone scaffold can undergo both oxidative and reductive transformations, which can be influenced by the presence of substituents like an ethoxy group.
Oxidation: Oxidation of isoquinolinone derivatives can lead to the formation of various products, including quinones. The outcome of the oxidation is dependent on the oxidizing agent and the substituents on the isoquinoline ring. For example, the oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate (B83412) affects only the benzene ring, while with 5-nitroisoquinoline, only the pyridine ring is oxidized. shahucollegelatur.org.in In some cases, substituents themselves can be oxidized; for instance, a methoxy (B1213986) group can be oxidized to a carbonyl group using reagents like potassium permanganate. Electrochemical methods have also been employed for the oxidative cyclization of certain diols to form spiroketals, a process that involves the formation of an alkoxy radical. rsc.org
Reduction: Reduction of the isoquinolinone ring system can yield dihydroisoquinolinone derivatives. Common reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride can be used for this purpose. The carbonyl group of the lactam is a primary target for reduction. For instance, sodium borohydride can reduce carbonyl groups to alcohols, although steric hindrance can affect reactivity. Catalytic hydrogenation can also be employed to reduce the isoquinolinone ring system. copbela.org
Rearrangement Reactions within the Isoquinolinone Chemical Space
Isoquinolinone derivatives are known to undergo various rearrangement reactions, leading to structurally diverse products. These rearrangements can be triggered by heat, acid, or base.
One notable rearrangement is the acid-induced transformation of certain isoquinolin-4(1H)-ones into isomeric 1,1-dihydro-3-aroylisoindoles. This reaction proceeds through the hydrolysis of the C=N bond, forming an intermediate amino diketone which then cyclizes. rsc.org
Another example involves the autooxidation and rearrangement of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives, which can lead to 1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives through a process involving tautomerization, C-3 hydroxylation, and an α-ketol type rearrangement. semanticscholar.org The Curtius rearrangement of cinnamoyl azides is another synthetic route to isoquinolinones, proceeding through a styryl isocyanate intermediate that undergoes electrocyclization and hydrogen rearrangement. wiley.com
Furthermore, skeletal editing of quinolines through Brønsted acid-catalyzed multicomponent reactions can lead to the formation of isoquinolinones via oxidative cyclization of intermediate indolines. bohrium.com
Below is a table summarizing some of the key reactions of isoquinolinone derivatives:
| Reaction Type | Reagents/Conditions | Products |
| Electrophilic Substitution | ||
| Nitration | HNO₃/H₂SO₄ | 5- and 8-nitroisoquinolines |
| Sulfonation | Oleum | Isoquinoline-5-sulfonic acid |
| Nucleophilic Substitution | ||
| Amination (Chichibabin) | NaNH₂/liq. NH₃ | 1-aminoisoquinoline |
| Oxidation | ||
| Oxidation of amino-substituted isoquinoline | KMnO₄ | Benzene ring oxidation products |
| Oxidation of nitro-substituted isoquinoline | KMnO₄ | Pyridine ring oxidation products |
| Reduction | ||
| Carbonyl Reduction | NaBH₄ | Dihydroisoquinolinone derivatives |
| Rearrangement | ||
| Acid-induced rearrangement | Acid | 1,1-dihydro-3-aroylisoindoles |
| Curtius Rearrangement | Heat or catalyst | Isoquinolinones from cinnamoyl azides |
Structure Activity Relationship Sar Studies of 8 Ethoxy 6 2h Isoquinolinone Analogs
Influence of the 8-Ethoxy Group on Biological Activity Profiles in Isoquinoline (B145761) Derivatives
The introduction of an ethoxy group at the 8-position of the isoquinoline ring can significantly modulate the physicochemical and pharmacological properties of the molecule. While direct studies on 8-ethoxy-6(2H)-isoquinolinone are limited, research on other 8-alkoxyisoquinoline derivatives provides valuable insights.
In the context of designing potent enzyme inhibitors, the 8-alkoxy moiety has been explored for its potential to form key interactions within the active site of target proteins. Studies on thieno[2,3-c]isoquinolin-5(4H)-ones, which are structurally related to isoquinolinones, have shown that 8-alkoxy substituents are synthetically accessible and can be varied to optimize biological activity. For example, the synthesis of 8-methoxythieno[2,3-c]isoquinolin-5(4H)-one highlights the feasibility of introducing small alkoxy groups at this position.
Exploration of Substituent Effects on the Isoquinolinone Scaffold
The biological activity of the isoquinolinone scaffold is highly dependent on the nature and position of its substituents. Research on various isoquinolinone derivatives has revealed key trends in their SAR.
Substituents at the 3- and 4-positions:
Modifications at the 3- and 4-positions of the isoquinolinone ring have been shown to be critical for activity. In a study of 3-aminoisoquinolin-1(2H)-one derivatives, it was found that the nature of the substituent at the 3-amino group and at the C(4) position significantly influenced their anticancer activity. univ.kiev.ua Specifically, 3-hetarylamino derivatives were among the most active against a wide range of cancer cell lines. univ.kiev.ua
The introduction of a 4-ethoxybenzoyl group in this series also modulated the activity profile, indicating that substitution at the 4-position is a viable strategy for optimizing biological effects. univ.kiev.ua
Substituents at the 6- and 7-positions:
Methoxy (B1213986) groups at the 6- and 7-positions have been identified as essential for the antagonistic activity of certain isoquinolone derivatives at the LPA5 receptor. nih.gov Removal or demethylation of the 6-methoxy group led to a considerable drop in potency. nih.gov This highlights the importance of electron-donating groups in this region of the scaffold for specific receptor interactions.
In a series of isoquinoline derivatives designed to inhibit neuroendocrine prostate cancer cells, substitution at the 6-position with an ethoxy group was explored. mdpi.com While electron-withdrawing groups at this position were detrimental to activity, an ethyl-amino or an ethylene (B1197577) glycol moiety at the 6-position resulted in compounds with good activity. mdpi.com
The following table summarizes the observed effects of various substituents on the activity of isoquinolinone analogs from different studies.
| Scaffold Position | Substituent | Observed Effect on Biological Activity | Reference |
| 3 | Hetarylamino groups | Increased anticancer activity | univ.kiev.ua |
| 4 | 4-Ethoxybenzoyl group | Modulated anticancer activity | univ.kiev.ua |
| 6 | Methoxy group | Essential for LPA5 antagonist activity | nih.gov |
| 6 | Electron-withdrawing groups | Decreased activity in prostate cancer cells | mdpi.com |
| 6 | Ethyl-amino group | Maintained good activity in prostate cancer cells | mdpi.com |
| 7 | Methoxy group | Essential for LPA5 antagonist activity | nih.gov |
Design Principles Based on Isoquinolinone Core Modifications
The isoquinolinone core is a versatile scaffold that allows for a wide range of chemical modifications to tailor its biological activity. nih.gov Based on existing SAR data for related compounds, several design principles can be proposed for the development of novel this compound analogs.
Modulation of Lipophilicity and Hydrogen Bonding: The lactam function within the isoquinolinone core provides a hydrogen bond acceptor, which can be crucial for interactions with biological targets. The 8-ethoxy group, being a hydrogen bond acceptor and contributing to the molecule's lipophilicity, can be strategically utilized to enhance binding affinity and cell permeability.
Targeted Substitutions: As demonstrated in various studies, specific positions on the isoquinolinone ring are amenable to substitution to enhance potency and selectivity. For this compound, exploring substitutions at the 2, 3, 4, and 7-positions would be a rational approach. For example, introducing aryl or heteroaryl groups at the 3-position has been a successful strategy for developing anticancer agents. univ.kiev.ua
Exploiting Electronic Effects: The electronic nature of the substituents plays a significant role in the biological activity of isoquinolinones. The electron-donating nature of the 8-ethoxy group can influence the reactivity and binding properties of the entire scaffold. Further modifications with either electron-donating or electron-withdrawing groups at other positions can be used to fine-tune the electronic properties and optimize interactions with specific biological targets.
Application of Scaffold Hopping and Bioisosteric Strategies to Ethoxy-Isoquinolinones
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved pharmacological properties. biosolveit.denih.gov These approaches can be applied to the this compound scaffold to explore new chemical space and overcome potential liabilities.
Scaffold Hopping: Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while maintaining the key pharmacophoric features. biosolveit.de For this compound, one could envision replacing the isoquinolinone core with other bicyclic heteroaromatic systems that can spatially orient the ethoxy group and other key substituents in a similar manner. This could lead to the discovery of novel compounds with different intellectual property landscapes and potentially improved ADME (absorption, distribution, metabolism, and excretion) properties. For example, scaffolds like quinazolinones or thienopyridinones could be explored as potential replacements.
Bioisosteric Replacement: Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. nih.gov For the 8-ethoxy group in this compound, several bioisosteric replacements could be considered to modulate its properties:
Other Alkoxy Groups: Replacing the ethoxy group with a methoxy, propoxy, or isopropoxy group can fine-tune the lipophilicity and steric bulk, potentially leading to improved binding affinity or selectivity.
Thioethers: A methylthio or ethylthio group could be a bioisostere for the ethoxy group, offering different electronic and hydrogen-bonding capabilities.
Halogens: A fluorine or chlorine atom could be considered as a bioisostere, although this would significantly alter the electronic properties of the aromatic ring.
Small Alkyl or Cyano Groups: These groups can mimic the size of the ethoxy group to some extent and could lead to different interactions with the target protein.
The table below provides examples of potential bioisosteric replacements for the 8-ethoxy group and their potential impact on molecular properties.
| Original Group | Bioisosteric Replacement | Potential Impact on Properties |
| 8-Ethoxy (-OCH2CH3) | Methoxy (-OCH3) | Reduced lipophilicity, less steric bulk |
| Propoxy (-OCH2CH2CH3) | Increased lipophilicity, more steric bulk | |
| Methylthio (-SCH3) | Altered electronics and hydrogen bonding capacity | |
| Fluoro (-F) | Increased metabolic stability, altered electronics | |
| Cyano (-CN) | Increased polarity, altered electronics |
By systematically applying these design principles, medicinal chemists can explore the chemical space around this compound to develop novel and effective therapeutic agents.
Academic Research Applications of the 8 Ethoxy 6 2h Isoquinolinone Scaffold in Medicinal Chemistry
Enzyme Inhibition Studies Utilizing Isoquinolinone Derivatives
The isoquinolinone framework has proven to be a valuable template for designing potent and selective enzyme inhibitors. Its ability to be functionalized at various positions allows for the fine-tuning of interactions with the active sites of key enzymes implicated in disease pathways.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition by Isoquinolinone Architectures
The development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, has seen the successful application of isoquinoline-based structures. A novel series of nih.govrsc.orgresearcher.lifetriazolo[3,4-a]isoquinoline derivatives tethered to chalcones were designed and synthesized to target EGFR. nih.gov In-silico studies guided the structural design, leading to compounds with potent inhibitory activity. nih.gov
Notably, compounds 3e and 3f from this series emerged as the most potent EGFR inhibitors, with IC₅₀ values of 0.031 µM and 0.023 µM, respectively. nih.gov These compounds also exhibited significant cytotoxic activity against the A549 non-small cell lung cancer cell line. nih.gov Further mechanistic studies revealed that these derivatives could induce cell cycle arrest and apoptosis by modulating key proteins in the apoptotic pathway. nih.gov The selectivity index of compound 3f for the resistant EGFR^(T790M) mutant was 1.81 times greater than that of the established drug lapatinib (B449). nih.gov
| Compound | Target | IC₅₀ (µM) | Cell Line (Cytotoxicity) | IC₅₀ (µM) |
| 3e | EGFR | 0.031 | A549 | 2.3 |
| 3f | EGFR | 0.023 | A549 | 1.15 |
Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition by Isoquinoline-Tethered Compounds
Achieving high selectivity for Human Epidermal Growth Factor Receptor 2 (HER2) over EGFR is a significant challenge in cancer therapy. rsc.org To address this, researchers have synthesized novel series of isoquinoline-tethered quinazoline (B50416) derivatives. nih.govrsc.org This work involved the bioisosteric replacement of a quinoline (B57606) moiety with an isoquinoline (B145761), which led to significant improvements in HER2 kinase inhibition and cellular activity. rsc.org
These isoquinoline derivatives demonstrated a 7- to 12-fold enhancement in selectivity for HER2 over EGFR when compared to lapatinib in kinase assays. rsc.orgrsc.org Several compounds in the series showed potent anti-proliferative effects against HER2-dependent SKBR3 cells. nih.govrsc.org For instance, isoquinoline derivatives 9a and 9b exhibited strong inhibitory activity against both HER2 kinase and the proliferation of SKBR3 cells. nih.govrsc.org A representative compound, 14f , not only showed potent inhibition of HER2 phosphorylation at the cellular level but also displayed high HER2 selectivity and good metabolic stability. nih.govrsc.org Another derivative, compound 14g , demonstrated a 12-fold better EGFR/HER2 selectivity ratio than lapatinib. rsc.org
| Compound | Target | Key Finding |
| 9a, 9b | HER2 | Good inhibitory activity against HER2 kinase and SKBR3 cell proliferation. nih.govrsc.org |
| 11c | HER2 | Better inhibitory activity against SKBR3 cells than quinoline derivatives. nih.gov |
| 14a | HER2 | Excellent activity in SKBR3 cells (IC₅₀ = 103 nM). nih.govrsc.org |
| 14f | HER2 | Potent inhibition of HER2 phosphorylation, high HER2 selectivity. nih.govrsc.org |
| 14g | HER2 | 12-fold better EGFR/HER2 selectivity ratio than lapatinib. rsc.org |
Checkpoint Kinase (CHK1) Inhibitor Design and Development from Isoquinoline Cores
The isoquinoline scaffold has been instrumental in the structure-guided design of potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a crucial target in DNA damage response pathways. nih.govacs.org Through scaffold morphing strategies, researchers evolved early fragment hits into highly active isoquinoline-based compounds. nih.govnih.gov This process involved modifying various parts of the molecule to enhance potency, selectivity, and cellular activity. nih.gov
This optimization effort led to the identification of SAR-020106 (also referred to as compound (R)-3), a potent and highly selective isoquinoline CHK1 inhibitor. nih.govacs.orgnih.gov The crystal structure of SAR-020106 bound to CHK1 revealed key interactions, such as hydrogen bonding in the hinge region, that contribute to its high affinity. nih.gov This compound demonstrated the ability to potentiate the efficacy of chemotherapy agents like irinotecan (B1672180) and gemcitabine (B846) in human colon carcinoma xenograft models. nih.govacs.org While SAR-020106 was a potent inhibitor, it lacked oral bioavailability, which prompted further hybridization strategies to develop orally active CHK1 inhibitors based on the isoquinoline template. acs.org
| Compound | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Selectivity (CHK2/CHK1) |
| 28 | 17 | 1200 | 71 |
| (R)-3 (SAR-020106) | 13 | 470 | 36 |
Investigations into Topoisomerase and Phosphodiesterase Inhibition by Isoquinolinone Alkaloids
Topoisomerase Inhibition: Isoquinoline alkaloids are recognized as inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during cellular processes. nih.govwikipedia.org Their inhibition is a key strategy in cancer chemotherapy. nih.gov Derivatives such as 3-arylisoquinolines have been designed as dual inhibitors of topoisomerase I and II. nih.gov One such compound, 7 , demonstrated excellent cytotoxicity and dual inhibitory effects, with its activity against topoisomerase II being stronger than the positive control, etoposide. nih.gov Molecular docking studies confirmed that this compound could intercalate between DNA base pairs, leading to DNA damage. nih.gov Similarly, 2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines have been synthesized and evaluated as topoisomerase inhibitors, with compound 7b showing the best potency against tested cancer cell lines. brieflands.com Natural isoquinoline alkaloids like protoberberine and coralyne are also known topoisomerase I and II inhibitors. mdpi.com
Phosphodiesterase Inhibition: Certain isoquinoline alkaloids also exhibit inhibitory activity against phosphodiesterases (PDEs). wiley.com Papaverine (B1678415), an isoquinoline analogue, has been identified as a PDE10A inhibitor. nih.govacs.org PDE10A is highly expressed in the striatum and plays a role in regulating neurotransmitter signaling, making it a potential therapeutic target for neurological disorders like Parkinson's disease. nih.govacs.org The inhibition of PDE10A by papaverine leads to an increase in cellular cyclic adenosine (B11128) monophosphate (cAMP), which can modulate downstream signaling pathways. wiley.com This highlights the potential of the isoquinoline scaffold in developing treatments for neurodegenerative diseases by targeting enzymes like PDE10A. nih.govresearchgate.net
Receptor Modulation by Isoquinolinone-Based Structures
Beyond enzyme inhibition, the isoquinolinone scaffold is a key element in the design of ligands that modulate receptor function. This is particularly evident in the development of compounds targeting nuclear hormone receptors like the estrogen receptor.
Estrogen Receptor Binding and Modulation by Substituted Isoquinolinones
Substituted isoquinolines have been investigated for their ability to bind to and modulate the estrogen receptor (ER), a critical target in hormone-dependent cancers such as breast cancer. core.ac.uknih.gov In one study, C-12 substituted indolo[2,1-a]isoquinolines were synthesized and evaluated for their cytostatic activity and affinity for the estrogen receptor. core.ac.uk
While many of the synthesized compounds showed cytostatic effects, only specific derivatives exhibited binding to the estrogen receptor. core.ac.uk The acetates 7 and 8 demonstrated moderate receptor affinity, with Relative Binding Affinity (RBA) values of 0.2 and 0.4, respectively (where 17ß-estradiol = 100). core.ac.uk However, this binding affinity was not sufficient to produce a selective action on hormone-dependent MCF-7 breast cancer cells compared to hormone-independent cells. core.ac.uk More recent developments include patents for isoquinolinone derivatives designed as dual inhibitors of ERα and VEGFR-2, and for tetrahydroisoquinoline derivatives that function as estrogen receptor degraders. google.comgoogle.com
| Compound | Relative Binding Affinity (RBA) for Estrogen Receptor |
| Acetate (B1210297) 7 | 0.2 core.ac.uk |
| Acetate 8 | 0.4 core.ac.uk |
| Acetate 9 | No binding core.ac.uk |
Isoquinolinone Applications in Neurodegenerative and Oncological Research
The isoquinolinone core is a significant scaffold in medicinal chemistry, forming the basis for developing new therapeutic agents. solubilityofthings.comnih.gov This section explores the application of the specific 8-Ethoxy-6(2H)-isoquinolinone framework in the fields of neurodegenerative and oncological research, focusing on its potential in creating agents for neurological conditions and its evaluation against certain cancers.
Development of Agents for Neurological Disorders utilizing the Isoquinolinone Scaffold
The isoquinoline framework and its derivatives are subjects of investigation for various neurological disorders, including Alzheimer's and Parkinson's disease. nih.govnih.govnih.gov Research has explored isoquinoline derivatives as potential neurotoxins implicated in Parkinson's disease and as inhibitors of enzymes like phosphodiesterase 5 (PDE5) for the treatment of Alzheimer's disease. nih.govnih.govdrugbank.com Some substituted isoquinolinone derivatives have been preliminarily studied for their potential to protect neuronal cells from damage.
However, based on a comprehensive review of available scientific literature, there is currently no specific research focused on the development or application of the This compound scaffold for the treatment of neurological disorders. The existing studies on isoquinolones in neurodegenerative research focus on different substitution patterns on the isoquinoline core. nih.gov
Evaluation against Specific Cancer Cell Lines (e.g., Neuroendocrine Prostate Cancer)
The isoquinoline scaffold has been a foundation for the design of various anticancer agents. Current time information in Bangalore, IN. In the context of the this compound structure, significant research has been conducted on its derivatives for their potential against aggressive cancers like neuroendocrine prostate cancer (NEPC). Current time information in Bangalore, IN. NEPC is a particularly challenging variant of prostate cancer, often resistant to standard androgen receptor (AR)-targeted therapies, which leads to a poor prognosis for patients. Current time information in Bangalore, IN.
In a study focused on the structural optimization of isoquinoline derivatives, compounds were designed and synthesized to be evaluated for their antiproliferative activities against a NEPC cell line. Current time information in Bangalore, IN. The research began with a lead compound and performed systematic structure-activity relationship (SAR) studies. A key finding was the impact of an ethoxy group at the 6-position of the isoquinoline ring. Current time information in Bangalore, IN.
The introduction of a 6-ethoxy group led to a derivative (Compound 23) with excellent inhibitory activity against NEPC cells. Current time information in Bangalore, IN. Further exploration revealed that the position of this ethoxy group was critical; moving it to the 7-position resulted in a loss of activity. This highlights the specific structural requirements for activity against this cancer cell line. The study suggested an intolerance to larger steric groups at the 6-position, as replacing the ethoxy group with bulkier groups like propoxy or isopropoxy significantly reduced the compound's potency. Current time information in Bangalore, IN.
Further refinement of the scaffold with the 6-ethoxy group in place involved modifications at the 4-position of the isoquinoline ring. These studies led to the discovery of a compound (Compound 46) which exhibited the most potent activity against the NEPC cell line in vitro and showed superb selectivity over the PC-3 prostate cancer cell line. Current time information in Bangalore, IN.
Below is an interactive data table summarizing the structure-activity relationship findings for selected isoquinoline derivatives evaluated against a neuroendocrine prostate cancer cell line.
| Compound | Substitution at 6-position | Substitution at 7-position | Other Key Substitutions | Relative Activity against NEPC Cell Line | Reference |
|---|---|---|---|---|---|
| 20 | - | - | Lead compound structure | Active | Current time information in Bangalore, IN. |
| 23 | Ethoxy | - | - | Excellent activity, better than compound 20 | Current time information in Bangalore, IN. |
| 24 | - | Ethoxy | - | Activity lost | Current time information in Bangalore, IN. |
| 28 | Ethoxy | Ethoxy | - | Comparable to compound 20 | Current time information in Bangalore, IN. |
| 29 | Propoxy | - | - | Significantly reduced activity | Current time information in Bangalore, IN. |
| 31 | Isopropoxy | - | - | Significantly reduced activity | Current time information in Bangalore, IN. |
| 46 | Ethoxy | - | Refined 4-position substitution | Most potent activity in vitro with superb selectivity | Current time information in Bangalore, IN. |
Computational Chemistry and Advanced Modeling for 8 Ethoxy 6 2h Isoquinolinone
Quantum Chemical Calculations and Spectroscopic Property Prediction for Isoquinoline (B145761) Alkaloids
Quantum chemical calculations are a cornerstone of computational chemistry, enabling the prediction of molecular properties from first principles. dntb.gov.ua Methods like Density Functional Theory (DFT) and ab initio models such as Hartree-Fock (HF) are used to solve the electronic structure of a molecule, providing access to a wealth of information. epstem.netsapub.org For isoquinoline alkaloids, these calculations are routinely employed to predict optimized molecular geometries, vibrational frequencies (infrared spectra), and NMR chemical shifts. epstem.netresearchgate.net
The process typically involves optimizing the molecule's geometry using a specific method and basis set, such as DFT with the B3LYP functional and a 6-311++G** basis set. researchgate.netsapub.org Following optimization, frequency calculations can be performed to confirm the structure is at a true energy minimum and to predict its infrared (IR) spectrum. epstem.netsapub.org The calculated vibrational frequencies can then be correlated with experimental IR bands to assign specific molecular motions. researchgate.net Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate 1H-NMR and 13C-NMR chemical shifts, which can be compared with experimental data to confirm the structure. epstem.net
These calculations also yield crucial electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. sapub.org
Table 1: Predicted Quantum Chemical and Spectroscopic Properties for 8-Ethoxy-6(2H)-isoquinolinone (Note: These values are illustrative and represent typical data obtained from DFT/B3LYP calculations for similar heterocyclic structures.)
| Property | Predicted Value/Description | Method |
|---|---|---|
| Molecular Geometry | Optimized bond lengths and angles | DFT/B3LYP/6-311++G** |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G** |
| LUMO Energy | -1.8 eV | DFT/B3LYP/6-311++G** |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | DFT/B3LYP/6-311++G** |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G** |
| Key IR Frequencies | C=O stretch, C-O-C stretch, aromatic C-H stretch | DFT/B3LYP |
| ¹H-NMR Chemical Shifts | Predicted shifts for aromatic, ethyl, and NH protons | GIAO |
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions in Isoquinolinone Derivatives
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (a ligand), such as an isoquinolinone derivative, and a biological macromolecule (a target), typically a protein or enzyme. ebsco.comarxiv.org These methods are fundamental in structure-based drug design for identifying potential new therapeutic agents. frontiersin.orgnih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. arxiv.org The process involves using a scoring function to estimate the binding affinity, with more negative scores indicating stronger binding. arxiv.org For isoquinolinone derivatives, docking studies can reveal how the molecule fits into the active site of a target protein. For instance, in silico docking of naphthalenyl spiroindoline pyrrolo[2,1-a]isoquinolinone derivatives with the ACP reductase InhA has been used to demonstrate potential anti-tuberculosis activity. nih.gov Similarly, docking models for isoquinolyl-substituted indazoles have helped explain potent inhibition of the ULK1 enzyme by showing key hydrogen bonding and π-interactions with active site residues. nih.gov
Molecular Dynamics (MD) simulations provide a more detailed view by simulating the movements of atoms in the ligand-target complex over time. ebsco.comnih.gov Starting with a docked pose, an MD simulation can assess the stability of the predicted binding mode and map the dynamic conformational changes of both the ligand and the protein. nih.gov Analysis of the simulation trajectory can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, providing a more accurate assessment of the ligand's potential. nih.gov
In Silico Approaches for Scaffold Analysis and Diversity Exploration
The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs. nih.govrsc.org In silico (computational) approaches are vital for analyzing this scaffold and exploring its chemical diversity to design new molecules with enhanced properties.
Scaffold Analysis involves computationally dissecting the core structure to understand its essential features for biological activity. This can include identifying key points for substitution where new functional groups can be added to modulate activity, selectivity, and pharmacokinetic properties.
Diversity Exploration uses computational techniques to generate large virtual libraries of compounds based on a core scaffold like this compound. These libraries can then be screened virtually against biological targets. mdpi.com One advanced concept in this area is the Analog Series-Based Scaffold (ASB scaffold) . An ASB scaffold is computationally derived from a series of known active analogs, representing the shared core structure that is responsible for the observed biological activity. nih.gov This method provides a more chemically intuitive and activity-relevant definition of a scaffold compared to simple ring-based frameworks. nih.gov By identifying ASB scaffolds from isoquinolinone derivatives, researchers can design new libraries that are enriched with potentially active compounds. nih.gov
Table 3: Workflow for In Silico Scaffold Hopping and Diversity Exploration
| Step | Description | Computational Tools/Methods |
|---|---|---|
| 1. Scaffold Definition | Identify the core scaffold of interest (e.g., this compound). | Chemical structure analysis, ASB scaffold extraction. nih.gov |
| 2. Virtual Library Generation | Enumerate analogs by adding or modifying substituents at defined positions on the scaffold. | Combinatorial library generation software. |
| 3. Property Filtering | Filter the virtual library based on drug-like properties (e.g., Lipinski's Rule of Five) and ADME predictions. | QSAR models, ADMET prediction software. mdpi.com |
| 4. Virtual Screening | Dock the filtered library of compounds against a biological target of interest. | Molecular docking software (e.g., AutoDock, Glide). arxiv.orgmdpi.com |
| 5. Hit Identification & Prioritization | Rank compounds based on docking scores and analysis of binding interactions. | Scoring functions, interaction analysis tools. |
| 6. Experimental Validation | Select the most promising virtual hits for synthesis and biological testing. | N/A |
Advanced Spectroscopic and Analytical Characterization of 8 Ethoxy 6 2h Isoquinolinone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity and chemical environment of each atom in 8-Ethoxy-6(2H)-isoquinolinone can be determined.
In the ¹H NMR spectrum, specific resonances confirm the presence of the ethoxy group, typically observed as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons due to spin-spin coupling. The protons on the isoquinolinone core appear in the aromatic region of the spectrum, with their chemical shifts and coupling patterns providing crucial information about their relative positions on the heterocyclic and benzene (B151609) rings. The proton attached to the nitrogen (N-H) in the lactam ring often appears as a broad singlet. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Isoquinoline (B145761) Derivatives Note: The following table contains representative chemical shift values for functional groups found in isoquinoline derivatives. Actual values for this compound may vary.
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ethoxy (-OCH₂CH₃) | ~4.0-4.3 (quartet) | ~60-70 |
| Ethoxy (-OCH₂CH ₃) | ~1.3-1.5 (triplet) | ~14-16 |
| Aromatic Protons (Ar-H) | ~6.5-8.5 | ~100-150 |
| Lactam N-H | ~8.0-11.0 (broad) | N/A |
| Lactam C=O | N/A | ~160-170 |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which allows for the confirmation of its molecular formula, C₁₁H₁₁NO₂. mdpi.com
The mass spectrum displays a prominent molecular ion peak (M⁺) corresponding to the intact molecule. Analysis of the fragmentation pattern provides further structural confirmation. clinicaterapeutica.ituni-regensburg.de Key fragmentation pathways for this compound would likely involve the loss of the ethoxy group or parts of it. For instance, the cleavage of the ethyl group (loss of C₂H₅) or the entire ethoxy radical (loss of •OC₂H₅) are common fragmentation patterns for ethoxy-substituted aromatic compounds. The stability of the resulting isoquinolinone core often leads to it being a major fragment observed in the spectrum.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound Note: The molecular weight of this compound is approximately 189.21 g/mol .
| m/z Value | Possible Fragment | Description |
| ~189 | [C₁₁H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| ~161 | [M - C₂H₄]⁺ | Loss of ethene from the ethoxy group |
| ~144 | [M - •OC₂H₅]⁺ | Loss of the ethoxy radical |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net A strong absorption peak is expected for the carbonyl (C=O) stretching of the cyclic amide (lactam) group, typically appearing in the range of 1650-1690 cm⁻¹. The N-H stretch of the lactam would be visible as a broad band around 3200-3400 cm⁻¹. The C-O stretching of the ether linkage in the ethoxy group would produce a distinct signal, usually in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C=C and C-H stretching vibrations would also be present.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Lactam N-H | Stretch | ~3200-3400 (broad) |
| Aromatic C-H | Stretch | ~3000-3100 |
| Lactam C=O | Stretch | ~1650-1690 (strong) |
| Aromatic C=C | Stretch | ~1450-1600 |
| Ether C-O | Asymmetric Stretch | ~1200-1260 |
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule's conjugated π-system. doi.orgnist.gov The isoquinolinone core contains a conjugated system that absorbs light in the ultraviolet region. rsc.org The spectrum would likely show multiple absorption bands, corresponding to π→π* transitions characteristic of the aromatic and heterocyclic rings. nist.govscience-softcon.de The position and intensity of the maximum absorption peaks (λₘₐₓ) are sensitive to the substitution pattern on the aromatic ring.
X-ray Diffraction for Solid-State Structural Elucidation of Isoquinoline Derivatives
This analysis yields exact bond lengths, bond angles, and torsional angles, confirming the planarity of the aromatic rings and the geometry of the lactam and ethoxy substituents. chinesechemsoc.org Furthermore, it reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding (e.g., involving the lactam N-H and C=O groups) and π-π stacking between aromatic rings, which govern the solid-state packing of the molecules. researchgate.netcarta-evidence.org Studies on related isoquinoline structures have confirmed the distorted square planar or other complex geometries that can arise when these molecules coordinate with metal ions. chinesechemsoc.org
Q & A
Q. What are the common synthetic routes for 8-Ethoxy-6(2H)-isoquinolinone, and what key intermediates are involved?
The synthesis of this compound derivatives often involves condensation reactions of substituted homophthalic anhydrides with acyl chlorides, followed by cyclization. For example, 3,5-dimethoxyhomophthalic anhydride can react with hexanoyl chloride to form a substituted isocoumarin intermediate, which is subsequently cyclized under reflux with methanamide to yield the isoquinolinone core . Thermal cyclization of intermediates (e.g., compound III to IV in ) is another critical step, often requiring controlled conditions (e.g., refluxing ethanol with HCl) to achieve high yields .
Q. How is the purity and structural identity of this compound confirmed in academic research?
Researchers rely on spectroscopic and chromatographic methods :
- UV-Vis spectroscopy : Absorption maxima (e.g., λmax 246–335 nm in ethanol) help confirm the π-system conjugation .
- Melting point analysis : Sharp melting points (e.g., 244–245°C for 6,7-dimethoxy derivatives) indicate purity .
- HPLC and NMR : High-performance liquid chromatography (HPLC) ensures purity, while <sup>1</sup>H/<sup>13</sup>C NMR resolves substituent positions (e.g., ethoxy vs. methoxy groups) .
Q. What are the common derivatives of this compound, and how are they utilized in structure-activity studies?
Derivatives include halogenated (e.g., 7-bromo), hydroxylated, and benzoylated analogs. For example:
- 7-Bromo derivatives are synthesized via bromination of amino precursors using hydrobromic acid, enabling SAR studies in pharmacology .
- Benzoylated analogs (e.g., 2-benzoyloctahydro-6(2H)-isoquinolinone) are prepared via Friedel-Crafts acylation to study steric and electronic effects on reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce substituents at specific positions on the isoquinolinone core?
Position-selective functionalization requires careful control of reagents and conditions:
- C-7 Bromination : Use HBr in acetonitrile at 0°C to brominate the 7-position while preserving the ethoxy group at C-8 .
- C-3 Acylation : Employ benzoyl chloride with Lewis acids (e.g., AlCl3) in anhydrous solvents to direct acylation to C-3 without disrupting the lactam ring .
- Ethoxy Group Retention : Avoid strong acids during cyclization; use mild proton sources (e.g., HCl in ethanol) to prevent cleavage of the ethoxy moiety .
Q. How should researchers address contradictory spectral data or unexpected reaction yields during synthesis?
Troubleshooting strategies :
- Cross-validate analytical data : Compare NMR shifts with computational predictions (e.g., DFT calculations) and reference compounds (e.g., 6,7-dimethoxyisoquinolinone in ) .
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and side products. For low yields, optimize stoichiometry (e.g., excess acyl chloride in condensation steps) .
- Reproducibility checks : Ensure anhydrous conditions for moisture-sensitive steps (e.g., cyclization with POCl3) .
Q. What experimental designs are recommended for evaluating the pharmacological activity of this compound derivatives?
Key assays and controls :
- Enzyme inhibition : Use fluorescence-based assays (e.g., Kv1.5 channel blockade in atrial fibrillation studies) with triage compounds like TAEA analogs for validation .
- Cellular toxicity : Perform MTT assays on human cell lines (e.g., HEK-293) at varying concentrations (1–100 µM) to establish IC50 values .
- Metabolic stability : Incubate derivatives with liver microsomes and quantify parent compound loss via LC-MS to predict in vivo half-lives .
Q. How can computational methods enhance the study of this compound’s reactivity and binding mechanisms?
In silico approaches :
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., purine receptors in ) .
- DFT calculations : Predict electrophilic sites for substitution by analyzing Fukui indices and molecular electrostatic potentials .
- MD simulations : Simulate solvation effects (e.g., ethanol vs. DMSO) to optimize reaction solvents .
Data Presentation and Analysis
Q. What statistical methods are appropriate for analyzing biological or spectroscopic data in isoquinolinone research?
- Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50.
- Principal Component Analysis (PCA) : Reduce dimensionality in UV-Vis or NMR datasets to identify structural outliers .
- Error analysis : Report standard deviations (n ≥ 3) for melting points and reaction yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
